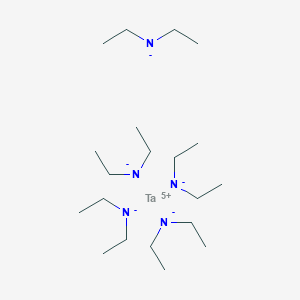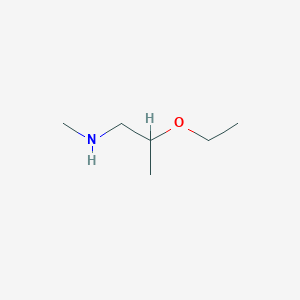
3-(2-Methoxyphenyl)-2'-thiomethylpropiophenone
Vue d'ensemble
Description
The compound is a type of organic compound known as a phenolic compound . Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxyphenyl)-2’-thiomethylpropiophenone” were not found, phenolic compounds can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Applications De Recherche Scientifique
Thermochemical and Quantum-chemical Studies
Research on methoxyphenols, which are structural fragments of various antioxidants and biologically active molecules, showcases their ability to form strong intermolecular and intramolecular hydrogen bonds. Studies have investigated the thermochemical properties and quantum-chemical calculations of methoxyphenols and dimethoxybenzenes, providing a deeper understanding of their chemical behaviors and potential applications in material science (Varfolomeev et al., 2010).
Advanced Material Applications
The exploration of fluorene-based poly(arylene ether sulfone) copolymers containing methoxy groups for fuel cell applications demonstrates the potential of methoxyphenyl derivatives in creating high-performance polymer electrolyte membranes. These materials have shown promising results in terms of proton conductivity and methanol transport, indicating their utility in energy-related applications (Wang et al., 2011).
Green Synthesis Routes
The solvent-free synthesis of α-methylchalcone derivatives, involving 2-hydroxypropiophenone and various aromatic aldehydes, highlights a green chemistry approach. This method not only emphasizes the environmental benefits of reducing solvent use but also showcases the efficiency of methoxyphenyl derivatives in synthesizing valuable chemical compounds (Amole et al., 2019).
Catalysis and Chemical Transformations
A study on the catalytic transformation of 4'-methoxypropiophenone to anethole via Meerwein-Pondorf-Verley (MPV) reduction and dehydration highlights innovative routes to synthesize flavors, fragrances, and pharmaceutical formulations. This research underscores the versatility of methoxyphenyl derivatives in catalyzing chemical reactions for producing high-value compounds in a sustainable manner (Zhang et al., 2018).
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLWMFKXCDKXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644170 | |
| Record name | 3-(2-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-81-8 | |
| Record name | 3-(2-Methoxyphenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



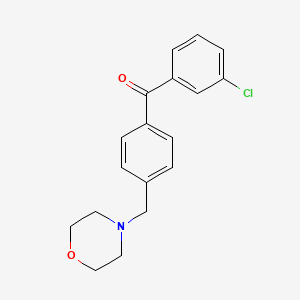
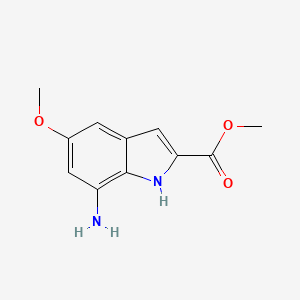



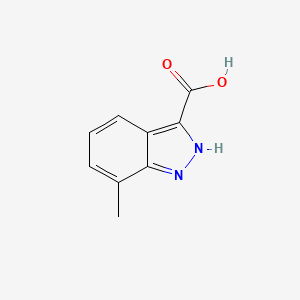
![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)

![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)
